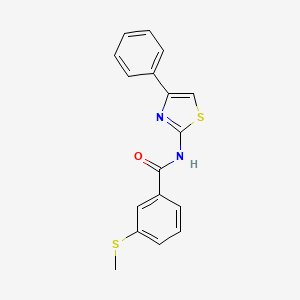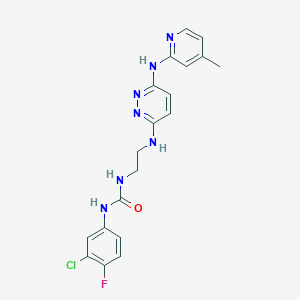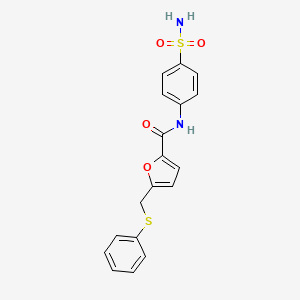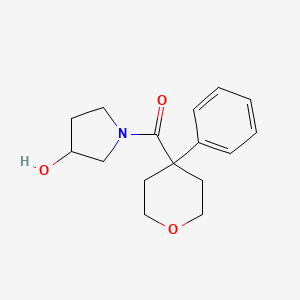
3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(methylthio)-N-(4-phenylthiazol-2-yl)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of a thiazole ring and a methylthio group. Benzamide derivatives are known for their wide range of biological activities, including anticancer properties, as seen in the synthesis and evaluation of various benzamide compounds . The thiazole ring is a common motif in many pharmaceuticals and agrochemicals, and its incorporation into benzamide structures often leads to compounds with significant biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives can involve various strategies, including the use of condensing agents and multi-component reactions. For instance, N,N'-carbonyldi[2(3H)-benzoxazolethione] has been used as a condensing agent for the preparation of amides under mild conditions . Similarly, a multi-component approach has been described for the synthesis of complex benzamide derivatives, which offers the advantages of mild reaction conditions and good yields . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . For example, the structure of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives was confirmed using these methods . Additionally, the molecular structure can influence the biological activity of the compound, as seen in the docking studies performed to predict the mechanism of action of synthesized compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including heterocyclization and reactions with metal ions to form coordination compounds . The reactivity of these compounds can lead to the formation of novel structures with potential biological activities. For example, the reaction of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide with different metal ions resulted in coordination compounds with significant anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, thermal stability, and electronic properties, can be studied using techniques like thermal gravimetric analysis (TGA) and spectroscopic methods . These properties are crucial for understanding the behavior of the compounds in biological systems and for predicting their pharmacokinetic profiles. The synthesized compounds' ADMET properties can also be computationally predicted to assess their drug-likeness .
Scientific Research Applications
Pharmacokinetics and Tissue Distribution
The compound has been studied for its pharmacokinetics and tissue distribution, particularly focusing on its potential as an anti-fibrotic drug. The novel ALK5 inhibitor has shown promise in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects on breast cancer-bearing models. The studies detail its plasma half-life, bioavailability, and permeability coefficient, suggesting its effectiveness as an oral anti-fibrotic drug (Kim et al., 2008).
Neuroleptic Activity
Benzamides, including compounds similar in structure to 3-(Methylthio)-N-(4-Phenylthiazol-2-yl)Benzamide, have been synthesized and evaluated for their neuroleptic activity. The structure-activity relationship studies highlight the potential of these compounds in treating psychosis, with some showing potency many times greater than established drugs (Iwanami et al., 1981).
Analgesic and Anti-inflammatory Properties
Derivatives of benzamides have been investigated for their analgesic and anti-inflammatory properties. Research indicates significant inhibition of inflammation and pain, with the structure of the compound playing a crucial role in its efficacy (Okunrobo & Usifoh, 2006).
Inhibitors of Kynurenine 3-Hydroxylase
Studies have synthesized and characterized benzamides as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors show potential in influencing the kynurenine pathway, which is significant in neuronal injury and diseases (Röver et al., 1997).
Anti-hyperglycemic Agents
Benzamide derivatives have been explored as potent anti-hyperglycemic agents. Research includes synthesis, structure-activity relationship studies, and antidiabetic characterization, showing promise in the treatment of diabetes by correcting hyperglycemia through selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory and antimicrobial properties .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial and anti-inflammatory effects .
Biochemical Pathways
Similar compounds have been shown to have antimicrobial and anti-inflammatory effects, suggesting they may interact with biochemical pathways related to these processes .
Result of Action
Similar compounds have demonstrated antimicrobial and anti-inflammatory effects .
properties
IUPAC Name |
3-methylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-21-14-9-5-8-13(10-14)16(20)19-17-18-15(11-22-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHUMABPNSPHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B2540640.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)


![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)
![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)
![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)




![2-[(2-chloroacetyl)-methylamino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2540660.png)